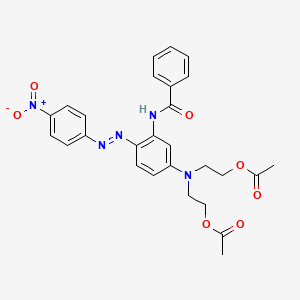

Disperse red 135

Description

Contextual Significance of Disperse Dyes in Industrial and Environmental Chemistry

Disperse dyes are a class of synthetic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers. Their primary application lies in the textile industry for coloring materials like polyester (B1180765), nylon, and acetate (B1210297) fibers. ontosight.aislideshare.netresearchgate.net The industrial importance of disperse dyes stems from their ability to produce vibrant, long-lasting colors with good fastness properties on these otherwise difficult-to-dye synthetic materials. ontosight.airesearchgate.net The dyeing process with disperse dyes typically involves high temperatures and pressures to facilitate the diffusion of the non-ionic dye molecules into the fiber structure. slideshare.netcolourinn.in

From an environmental chemistry perspective, the very properties that make disperse dyes effective for synthetic fibers—their low water solubility and chemical stability—also present challenges. sustainability-directory.com A significant portion of these dyes may not fix to the textile fibers during the dyeing process and can be released into wastewater. nih.gov Due to their persistence and potential for bioaccumulation, the presence of disperse dyes and their degradation byproducts in industrial effluents is a subject of considerable environmental research. sustainability-directory.comnih.gov The colored nature of the wastewater itself can impede light penetration in aquatic ecosystems, affecting photosynthesis. sustainability-directory.com

Research Trajectory and Evolution of Studies on Azo Disperse Dyes

The development of disperse dyes is intrinsically linked to the advent of synthetic fibers in the early 20th century. wikipedia.org Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent a major and versatile class of synthetic colorants, constituting a significant portion of all commercial dyes. aip.orgresearchgate.netijrpr.com The research trajectory for azo disperse dyes began with the need to color early synthetic fibers like cellulose (B213188) acetate. wikipedia.org

Over the decades, research has evolved from synthesizing new azo disperse dyes with improved coloristic properties and fastness to addressing their application challenges and environmental footprint. sci-hub.rup2infohouse.org Early research focused on expanding the color gamut and enhancing the performance of these dyes on newer synthetic fibers like polyester. sci-hub.ru More recent studies have shifted towards creating more environmentally benign dyeing processes, including the development of alkali-clearable disperse dyes to reduce the environmental impact of post-dyeing treatments. sci-hub.rup2infohouse.org Furthermore, there is a growing body of research on the biodegradation and remediation of azo dyes from textile effluents, exploring various physical, chemical, and biological treatment methods. aip.orgmdpi.com The synthesis of azo dyes has also seen innovations, with studies exploring more efficient and environmentally friendly catalytic methods. biointerfaceresearch.com

Rationale for Focused Academic Investigation of Disperse Red 135

This compound, a monoazo dye, has garnered specific academic interest for several reasons. worlddyevariety.commade-in-china.com Its widespread use in the textile industry for dyeing polyester and its blends makes it a representative compound for studying the behavior and impact of this class of dyes. worlddyevariety.comchemicalbook.comdyestuffscn.com Investigations into this compound often serve as a model for understanding the dyeing mechanisms, fastness properties, and environmental fate of similar azo disperse dyes.

Academic research has focused on its synthesis, application properties, and, importantly, its environmental behavior. worlddyevariety.comchemicalbook.comresearchgate.net Studies have explored its removal from aqueous solutions using various adsorbent materials, highlighting the academic drive to find effective remediation strategies for textile wastewater containing this dye. researchgate.netingentaconnect.com The investigation of its degradation pathways is also a key research area, aiming to understand the potential formation of intermediate compounds during environmental or treatment processes. oup.com This focused academic scrutiny is crucial for developing a comprehensive understanding of its lifecycle, from industrial application to environmental impact, and for informing the development of more sustainable dyeing practices.

Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C27H27N5O7 | worlddyevariety.commade-in-china.com |

| Molecular Weight | 533.53 g/mol | worlddyevariety.commade-in-china.com |

| CAS Registry Number | 58051-96-0 | worlddyevariety.comchemicalbook.com |

| Appearance | Red powder | worlddyevariety.comchemicalbook.comdyestuffscn.com |

| Solubility | Insoluble in water | worlddyevariety.comchemicalbook.comdyestuffscn.com |

| Molecular Structure Class | Single azo | worlddyevariety.com |

Synthesis and Manufacturing

The primary manufacturing method for this compound involves a two-step diazotization and coupling reaction. worlddyevariety.comchemicalbook.com The process begins with the diazotization of 4-Nitrobenzenamine. This is followed by the coupling of the resulting diazonium salt with 3-Benzamido-N,N-bis(acetoxyethyl)aniline to yield the final this compound dye. worlddyevariety.comchemicalbook.com

Alternative synthesis approaches for similar solvent dyes, which may share structural motifs with this compound, involve the condensation of 1,8-naphthalenediamine with tetrachlorophthalic anhydride (B1165640) in a reaction medium that can be an aqueous hydrochloric acid solution or a polar organic solvent. google.compatsnap.com

Industrial Applications

This compound is predominantly used in the textile industry for dyeing polyester and its blended fabrics. worlddyevariety.comchemicalbook.comdyestuffscn.com It is suitable for high-temperature, high-pressure, and hot-melt dyeing methods. worlddyevariety.comchemicalbook.comdyestuffscn.com Beyond textiles, it also finds application in the coloring of various plastics. dyestuffscn.com

Environmental Fate and Degradation Research

The environmental fate of disperse dyes like this compound is a significant area of research. sustainability-directory.com Due to their low water solubility, they can persist in wastewater from dyeing facilities. sustainability-directory.com Research has shown that azo dyes can undergo degradation, which may involve the cleavage of the azo bond, potentially forming aromatic amines. oup.com Studies have investigated the removal of this compound from aqueous dispersions using adsorbents like modified montmorillonite (B579905) nanoclay. researchgate.net The kinetics and isotherms of this adsorption process have been analyzed to determine the efficiency and mechanisms of removal. researchgate.net The degradation of a similar anthraquinone (B42736) dye, Disperse Red 3B, has been studied using a consortium of fungus and microalgae, which demonstrated effective decolorization and degradation into smaller, less toxic compounds. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

29765-00-2 |

|---|---|

Molecular Formula |

C27H27N5O7 |

Molecular Weight |

533.5 g/mol |

IUPAC Name |

2-[N-(2-acetyloxyethyl)-3-benzamido-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate |

InChI |

InChI=1S/C27H27N5O7/c1-19(33)38-16-14-31(15-17-39-20(2)34)24-12-13-25(30-29-22-8-10-23(11-9-22)32(36)37)26(18-24)28-27(35)21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3,(H,28,35) |

InChI Key |

ORNBGJQGKJZRNY-UHFFFAOYSA-N |

SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC(=O)OCCN(CCOC(=O)C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |

Other CAS No. |

29765-00-2 58051-96-0 |

Origin of Product |

United States |

Synthetic Methodologies and Structural Engineering of Disperse Red 135

Established Synthetic Pathways for Disperse Red 135 and Related Azo Dyes

The synthesis of azo dyes, including this compound, is a cornerstone of industrial organic chemistry, predominantly relying on a two-stage reaction sequence: diazotization and azo coupling. nih.govorganic-chemistry.org This method allows for great flexibility in producing a wide array of colors. biointerfaceresearch.com

The synthesis of azo dyes begins with the diazotization of a primary aromatic amine. chemicalnote.com In this initial step, the aromatic amine is treated with nitrous acid (HNO₂), which is typically generated in-situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) at a low temperature, usually between 0-5°C. chemicalnote.comchemistrystudent.com The low temperature is crucial because the resulting aryldiazonium salts are highly unstable and can decompose easily. chemistrystudent.com The mechanism involves the protonation of nitrous acid, which then loses water to form the nitrosonium ion (NO⁺). The amine then acts as a nucleophile, attacking the nitrosonium ion to form a nitrosoaniline, which, after protonation and subsequent loss of water, yields the diazonium salt. chemicalnote.com

The second stage is the azo coupling reaction. This is an electrophilic aromatic substitution where the weakly electrophilic diazonium ion reacts with an electron-rich coupling component, such as a phenol (B47542) or an arylamine. nih.govjove.com The reaction with phenols is best carried out in slightly alkaline conditions (pH > 7), whereas coupling with amines is optimal in a slightly acidic medium (pH 5-7). jove.com The coupling generally occurs at the para-position of the activated aromatic ring. organic-chemistry.orgjove.com If the para-position is already occupied, the substitution takes place at the ortho-position. jove.com This reaction links the two aromatic systems via an azo group (–N=N–), creating an extended conjugated π-electron system that acts as a chromophore, responsible for the dye's intense color. chemistrystudent.comjove.com

The conventional industrial manufacturing process for this compound directly applies the diazotization and coupling mechanism. worlddyevariety.comchemicalbook.com The synthesis involves the diazotization of 4-Nitrobenzenamine, which serves as the diazo component. worlddyevariety.comchemicalbook.com This is followed by the coupling of the resulting diazonium salt with the coupling component, 3-Benzamido-N,N-bis(acetoxyethyl)aniline. worlddyevariety.comchemicalbook.com This established two-step process is the most widely used industrial reaction for the production of a vast range of azo dyes and pigments. organic-chemistry.org

| Reactant | Role |

| 4-Nitrobenzenamine | Diazo Component |

| 3-Benzamido-N,N-bis(acetoxyethyl)aniline | Coupling Component |

Diazotization and Coupling Reaction Mechanisms

Advanced Synthetic Approaches and Process Optimization

Research continues to focus on improving the synthesis of azo dyes by addressing environmental concerns and enhancing reaction efficiency.

Conventional methods for preparing azo dyes often have drawbacks, including the use of large quantities of acids and potentially toxic solvents, making them environmentally hazardous. biointerfaceresearch.com In pursuit of greener chemistry, advanced synthetic approaches have been developed. One such method involves a simple, one-step synthesis of heterocyclic azo dyes using silica-supported boron tri-fluoride (BF₃·SiO₂) as a reusable, solid acid catalyst. biointerfaceresearch.com This process facilitates both the diazotization and coupling reactions at room temperature, thereby avoiding the need for corrosive acids and low-temperature conditions, which are energy-intensive. biointerfaceresearch.com This approach aligns with green chemistry principles by minimizing waste and reducing energy consumption.

The primary intermediate in azo dye synthesis is the diazonium salt, which is known for its instability. chemistrystudent.com Mechanistic studies focus on controlling its formation and immediate use in the coupling reaction to prevent decomposition. nih.gov The degradation of azo dyes can lead to the formation of various byproducts, including aromatic amines, through the reductive cleavage of the azo bond by bacterial azoreductases. ijcmas.com Some of these aromatic amines, such as p-Nitroaniline (a precursor for this compound), are considered mutagenic and potential human carcinogens, highlighting the importance of controlling their presence in final products and effluents. nih.gov

Green Chemistry Principles in this compound Synthesis

Molecular Structure-Property Relationship in this compound Derivatives

The relationship between the molecular structure of azo dyes and their properties is a critical area of study for developing dyes with improved performance. researchgate.net The chemical nature of substituents on the aromatic rings significantly influences the dye's color, fastness, and dyeing characteristics. p2infohouse.org

The color of azo dyes arises from the extended π-conjugated system formed by the azo linkage between two aromatic rings. jove.com Modifications to this structure can alter the electronic properties and, consequently, the absorption spectrum of the dye. For instance, introducing different substituents can cause a hypsochromic (shift to a shorter wavelength, i.e., bluer) or bathochromic (shift to a longer wavelength, i.e., redder) effect. researchgate.net

Fastness properties, such as resistance to washing, light, and sublimation (heat), are also heavily dependent on molecular structure. Generally, increasing the molecular weight and polarity of a disperse dye enhances its fastness properties. researchgate.netnih.gov For example, introducing urethane (B1682113) groups into the dye molecule has been shown to significantly improve washing and sublimation fastness on polyamide fibers. researchgate.net Similarly, dyes with higher molecular weights tend to have increased stability within the polymer matrix of the fiber. nih.gov Low-energy disperse dyes, which are typically smaller molecules, tend to have poorer wet fastness and a greater tendency to sublime from the fiber surface. p2infohouse.org

| Structural Modification | Effect on Dye Properties | Source |

| Introduction of Urethane Groups | Greatly improved washing and sublimation fastness. | researchgate.net |

| Increase in Molecular Weight | Improved stability within the fiber; better fastness properties. | researchgate.netnih.gov |

| Heterocyclic Diazo Components (e.g., aminothiophenes) | Can produce a range of colors from yellow-red to green; excellent sublimation fastness. | sapub.org |

| Substituent Type and Position | Significantly influences color strength (K/S values) and light fastness. | researchgate.netnih.gov |

Influence of Side-Chain Substituents on Electronic and Optical Properties

The core principle lies in manipulating the electron density across the conjugated π-system of the dye. mdpi.com Altering the functional groups on the side chains controls the electron delocalization and directly affects the chromophore's bandgap. nih.gov Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the conjugated system. This stabilization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) often results in a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax), leading to deeper colors. nih.gov Conversely, electron-donating groups (EDGs), like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups, push electron density into the π-system, which can also be used to modulate the color. unimi.it

The length and nature of alkyl side chains also play a significant role. While longer alkyl chains can sometimes increase dye affinity for hydrophobic fibers, they can also increase the molecule's size, potentially hindering its diffusion into the polymer matrix of the fabric. nih.gov Shorter alkyl chains have been found to significantly improve the dyeing efficiency and color fastness of some disperse azo dyes. nih.gov

Table 1: Influence of Hypothetical Side-Chain Substituents on the Optical Properties of an Azo Dye Chromophore

| Substituent on Diazo Component | Electronic Effect | Expected λmax Shift | Resulting Color Shade |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Bathochromic (Deeper Red) | Deeper |

| -Cl (Chloro) | Weak Electron-Withdrawing | Slight Bathochromic | Slightly Deeper |

| -H (Hydrogen) | Neutral (Reference) | Baseline | Standard |

| -CH₃ (Methyl) | Weak Electron-Donating | Hypsochromic (Orangish-Red) | Lighter/Yellower |

| -OCH₃ (Methoxy) | Strong Electron-Donating | Strong Hypsochromic | More Orange/Yellow |

This table is illustrative, based on established chemical principles, to show the general effects of substituents on dye color.

Engineering Molecular Architecture for Enhanced Performance

Beyond simple side-chain substitution, the entire molecular architecture of this compound can be engineered to achieve superior performance characteristics. The facile synthesis of disperse azo dyes provides a flexible platform for structural modifications. nih.gov The inherent architecture of many azo dyes constitutes a "push-pull" system, where an electron-donor part of the molecule is linked via a conjugated bridge (the azo group, -N=N-) to an electron-acceptor part. This design is fundamental to creating materials with significant color and nonlinear optical (NLO) properties. nih.govunimi.it

Engineering this architecture can involve several strategies:

Extension of Conjugation: By incorporating additional aromatic rings or other conjugated systems into the dye's backbone, the path for electron delocalization can be extended. researchgate.net This generally leads to a significant bathochromic shift, pushing the absorption to longer wavelengths and creating deeper, more intense colors. researchgate.net

Introduction of Bulky Groups: Incorporating sterically bulky side groups into the molecular structure can prevent the dye molecules from aggregating too closely when applied to a substrate. mdpi.com This controlled spacing can enhance properties like photoluminescence quantum yield and improve the stability and brightness of the coloration. mdpi.com

Enhancing Interfacial Properties: For advanced applications in electronics or functional textiles, the molecular architecture can be designed to promote specific interactions with surfaces or other molecules. This can involve adding functional groups that improve adhesion, passivate surface defects, or facilitate charge transfer, thereby modulating the electrical and optoelectronic characteristics of the final material. acs.org

These architectural modifications aim to create a more robust and efficient molecule, improving not just its color but also its fastness to light, heat, and washing, as well as its suitability for advanced technological applications. researchgate.netresearchgate.net

Table 2: Effect of Molecular Architecture Engineering on Dye Performance

| Architectural Modification | Primary Goal | Expected Impact on λmax | Expected Impact on Performance |

| Add Aromatic Ring to Backbone | Extend π-Conjugation | Significant Bathochromic Shift | Increased color depth, potential for enhanced thermal stability. researchgate.net |

| Incorporate Bulky Side-Chains | Reduce Molecular Aggregation | Minimal Shift | Improved brightness, higher luminescence efficiency. mdpi.com |

| Add Cross-linkable Units | Improve Matrix Stability | Minimal Shift | Enhanced temporal and thermal stability of alignment in polymer films. researchgate.net |

| Introduce Polar Functional Groups | Increase Fiber Affinity | Variable Shift | Improved dye uptake, better wash fastness. |

Advanced Spectroscopic and Physico Chemical Characterization of Disperse Red 135

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool for the detailed structural analysis of molecules like Disperse Red 135. By examining the vibrational modes of the molecule, specific functional groups and conformational details can be elucidated.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Disperse dyes, in general, exhibit characteristic peaks that can be identified using FTIR. mdpi.com For a typical azo dye structure, one would expect to find absorption bands related to azo (-N=N-) stretching, as well as vibrations from aromatic rings and other functional groups present in the specific molecule. ijcmas.comaip.org For instance, studies on other disperse dyes have identified C-H stretching vibrations, C=O stretching, and the skeletal vibrations of benzene (B151609) rings. mdpi.comaip.org In the case of this compound, which contains nitro groups, characteristic absorption bands for -NO2 would also be anticipated. aip.org

Table 1: Predicted FTIR Functional Group Analysis for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Azo Group (-N=N-) | ~1630-1650 | Stretching |

| Nitro Group (-NO₂) | ~1550 and ~1350 | Asymmetric and Symmetric Stretching |

| Benzene Ring | ~1600-1430 | Skeletal Vibrations |

| C-H (Aromatic) | ~3100-3000 | Stretching |

| C-N | ~1416 | Stretching |

| C=O (Amide/Ester) | ~1725 | Stretching |

This table is predictive and based on general FTIR correlation tables and data from similar compounds.

Elucidation of Molecular Conformations via Infrared Signatures

Infrared spectroscopy can also provide insights into the molecular conformation of a compound. scholaris.ca The precise position and intensity of absorption bands can be influenced by the molecule's three-dimensional structure. Changes in the crystalline form or molecular arrangement can lead to shifts in the observed IR peaks. ekb.eg For example, different crystal phases of a dye can exhibit distinct FTIR spectra. ekb.eg While specific studies on the conformational analysis of this compound using IR spectroscopy were not found, this technique remains a valuable method for investigating such structural nuances.

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is crucial for understanding the chromophoric system of a dye, which is responsible for its color.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The resulting spectrum shows absorption bands that correspond to electronic transitions within the molecule. For dyes like this compound, the absorption in the visible region is of primary interest as it dictates the color. The maximum absorption wavelength (λmax) is a key characteristic.

Studies on similar disperse dyes show that the λmax is highly dependent on the solvent used. For example, Disperse Red 1, a related azo dye, exhibits a λmax of 406 nm in solvents like acetone, DMF, ACN, and ethanol. scielo.br The molar absorptivity, a measure of how strongly the dye absorbs light at a given wavelength, also varies significantly with the solvent. scielo.br For Disperse Red F3B, the initial λmax was observed at 550 nm. ijcmas.com The chromophore of these dyes, the azo group in conjunction with the aromatic rings, is responsible for these absorption characteristics. ijcmas.com

Table 2: UV-Vis Absorption Data for Related Disperse Dyes

| Dye | Solvent | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

|---|---|---|---|

| Disperse Red 1 | Acetone | 406 | 3,208 |

| Disperse Red 1 | DMF | 406 | 15,846 |

| Disperse Red 1 | ACN | 406 | 11,174 |

| Disperse Red 1 | Ethanol | 406 | 13,708 |

| Disperse Red F3B | Media | 550 | Not specified |

Hypsochromic and Bathochromic Shifts under Varied Conditions

The position of the λmax can shift to shorter wavelengths (a hypsochromic or blue shift) or longer wavelengths (a bathochromic or red shift) in response to changes in the chemical environment, such as solvent polarity or pH. uomustansiriyah.edu.iq These shifts provide valuable information about the electronic structure of the dye and its interactions with its surroundings.

A bathochromic shift is often observed when moving to a more polar solvent, indicating a stabilization of the excited state relative to the ground state. sapub.org Conversely, a hypsochromic shift can occur due to the removal of conjugation or changes in solvent that destabilize the excited state. uomustansiriyah.edu.iq For example, in the study of Disperse Red F3B, a shift in the λmax from 550 nm to 520 nm and then to 490 nm was observed during the decolorization process, indicating a change in the molecular structure. ijcmas.com The interaction of Disperse Red 1 with DNA also resulted in hypochromic (decrease in absorption intensity) and hyperchromic (increase in absorption intensity) effects, reflecting conformational changes and damage to the DNA double helix. scielo.brresearchgate.net

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by measuring the mass-to-charge ratio of their ions. ajprd.com It is also highly effective for identifying and quantifying impurities. ajprd.comlcms.cz

For disperse dyes, techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are commonly employed for analysis. lcms.czepa.gov This allows for the separation of the dye from any impurities before mass analysis. The mass spectrum provides the molecular ion peak, which confirms the molecular weight of the compound, and fragmentation patterns that help in deducing its structure. epa.gov

The molecular formula for this compound is C27H27N5O7, corresponding to a molecular weight of 533.53 g/mol . worlddyevariety.com Mass spectrometry can confirm this molecular weight and provide structural information through fragmentation analysis. uni.lu Furthermore, MS is a crucial tool for impurity profiling in dye manufacturing, ensuring the quality and safety of the product. lcms.cz Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting selected ions, which is particularly useful for distinguishing between isomers and identifying unknown impurities. ajprd.commdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of compounds with high accuracy. rsc.org For this compound, which has a molecular formula of C₂₇H₂₇N₅O₇, the theoretical monoisotopic mass is a key parameter for its identification. worlddyevariety.comuni.lu

HRMS analysis provides experimentally measured mass values that can be compared to theoretical values, with deviations typically measured in parts per million (ppm). doi.org This high level of accuracy allows for the unambiguous confirmation of the elemental formula. In positive ion mode, this compound is expected to form adducts such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. uni.lu The exact masses of these adducts can be predicted and then verified experimentally. For instance, the predicted m/z for the [M+H]⁺ adduct of this compound is 534.19832. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 534.19832 |

| [M+Na]⁺ | 556.18026 |

| [M+NH₄]⁺ | 551.22486 |

| [M+K]⁺ | 572.15420 |

| [M-H]⁻ | 532.18376 |

| Data sourced from PubChem uni.lu |

The high mass accuracy of HRMS, often coupled with techniques like Quadrupole-Orbitrap HRMS, ensures reliable identification and confirmation of this compound, even in complex matrices. doi.org

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of this compound in various samples, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and widely used technique. nih.govmdpi.com This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. researchgate.net

Disperse dyes, being polar molecules, typically generate positive ions during electrospray ionization (ESI). mdpi.com The process involves the selection of a precursor ion (e.g., the [M+H]⁺ ion of this compound) which is then subjected to collision-induced dissociation (CID) to produce characteristic product ions. epa.govlibretexts.org This fragmentation pattern serves as a molecular fingerprint, enhancing the specificity of the analysis. nih.gov

The LC-ESI-MS/MS method can be optimized to achieve very low limits of detection and quantification, making it suitable for monitoring disperse dyes in environmental water samples and other complex mixtures. nih.gov The use of Multiple Reaction Monitoring (MRM) mode further improves quantification accuracy by monitoring specific precursor-to-product ion transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds by providing information about the connectivity and chemical environment of atoms. numberanalytics.com

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Advanced NMR Techniques for Stereochemical Assignments

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret due to overlapping signals. blogspot.com Advanced two-dimensional (2D) NMR techniques are employed to resolve these issues and provide deeper structural insights. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the sequence of protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation. ipb.ptuzh.ch

While specific applications of these advanced techniques to this compound were not found, they are standard methods for the complete structural elucidation of similar complex organic molecules. ipb.ptacs.org

X-ray Diffraction (XRD) and Morphological Characterization

X-ray Diffraction (XRD) is a primary technique used to investigate the crystalline nature of solid materials, providing information about their crystal structure and phase composition. sciarena.com

Crystalline Phase Analysis of this compound

The crystallinity of disperse dyes can significantly influence their application properties. Studies on similar disperse dyes, such as Disperse Red 167, have shown that they can exist in different crystalline forms, or polymorphs (e.g., α and β phases), which can be identified by their distinct XRD patterns. ekb.egresearchgate.net The XRD pattern of a crystalline material shows a series of diffraction peaks at specific angles (2θ), which are characteristic of the crystal lattice. ekb.eg

While specific XRD data for this compound was not found in the search results, it is known that disperse dyes often exhibit multi-crystalline structures. mdpi.com The analysis of such dyes involves comparing their XRD patterns to reference patterns to identify the crystalline phases present. mdpi.comresearchgate.net Changes in processing conditions, such as milling or heat treatment, can induce phase transformations, which can be monitored by XRD. ekb.egekb.eg

Scanning Electron Microscopy (SEM) for Surface Morphology

SEM imaging reveals that this compound typically exists as crystalline particles. The specific morphology, including particle size and shape, can be influenced by the methods used for its synthesis and subsequent purification. Research has shown that after modification with certain nanoclays, the morphology of the dye particles can be altered. researchgate.net Studies on related disperse dyes have identified various forms, from irregular, plate-like structures to more defined crystalline shapes like rods or prisms. The particle surfaces may range from smooth to rough, and a degree of agglomeration is often observed. The size of these particles typically falls within the range of sub-micron to several micrometers. This morphological information is vital for optimizing the dye's application on textile substrates, particularly polyester (B1180765) fabrics. mdpi.comworlddyevariety.com

Thermal Analysis Techniques

Thermal analysis methods are crucial for characterizing the behavior of materials like this compound under the influence of heat. These techniques provide data on thermal stability and phase transitions, which is essential for understanding how the dye will perform during high-temperature dyeing and for assessing the thermal durability of the dyed fabric. nih.govmdpi.com

Thermogravimetric Analysis (TGA) is employed to measure the change in a sample's mass as a function of temperature, thereby determining its thermal stability and decomposition profile. mdpi.comelsevier.es For this compound, a derivative of the anthraquinone (B42736) class, TGA is critical for identifying the temperature at which thermal degradation begins. Generally, anthraquinone dyes are known for their thermal stability, a necessary quality for dyes used in high-temperature applications. nih.govacs.org

A typical TGA thermogram for a disperse dye shows a region of stability with minimal mass loss, followed by a significant drop in mass that signals the onset of thermal decomposition. elsevier.es Studies on similar azo dyes and anthraquinone derivatives indicate that decomposition often commences at temperatures exceeding 250 °C. mdpi.comacs.org The decomposition of complex organic molecules like this compound can occur in multiple steps, which is reflected in the TGA curve. This multi-stage degradation suggests the sequential breaking of chemical bonds with different stabilities within the molecule, starting with weaker bonds and progressing to the more stable aromatic core at higher temperatures. acs.orgacs.org

Table 1: Thermal Decomposition Onset for Related Dye Structures

| Compound Type | Onset of Decomposition (°C) | Analytical Method |

|---|---|---|

| Azo Dye of Anthracene (B1667546) | > 250 | TGA/DTA |

| 1,5-Dinitroanthraquinone | > 200 | DSC |

This table presents data from related compounds to provide context for the expected thermal behavior of this compound. Specific values for this compound may vary based on purity and experimental conditions.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal transitions of a material, including melting, crystallization, and glass transitions. nih.govnumberanalytics.comtorontech.comwikipedia.org DSC analysis of this compound yields crucial data on its melting point and crystallinity. researchgate.net In a DSC measurement, a sharp endothermic peak in the thermogram typically represents the melting point of a crystalline substance. wikipedia.org

The melting point is a key indicator of the purity of this compound. A sharp, well-defined melting peak suggests a high-purity sample, whereas a broad peak or the presence of multiple peaks could indicate impurities or different polymorphic forms. numberanalytics.com Research on related disperse dyes has shown melting points in various ranges. For example, Disperse Red 1 has a reported melting point of 122-129 °C, while certain azo dyes of anthracene melt at temperatures around 224-225 °C. mdpi.com DSC can also reveal other phase transitions; for instance, after melting, rapid cooling can sometimes lead to an amorphous state, which would be identifiable by a glass transition upon subsequent heating. wikipedia.org

Table 2: Phase Transition Data for Related Disperse Dyes

| Dye Name | Melting Point (°C) | Analytical Method |

|---|---|---|

| Disperse Red 1 | 122-129 | Not Specified (lit.) |

| Bis-azo of Anthracene (BPA) | 224.4 | DSC |

This table provides melting point data for related disperse dyes to illustrate a typical range. The exact melting point of this compound should be determined experimentally.

Computational and Theoretical Chemistry Studies of Disperse Red 135

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, electronic energies, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. cond-mat.defas.orgcnrs.fr It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, significantly simplifying the complexity of the many-electron wave function. cond-mat.decam.ac.uk DFT calculations, often employing hybrid functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, are used to optimize the molecular geometry of dyes and predict their ground-state properties. researchgate.net

For azo dyes, DFT is instrumental in determining key structural parameters and electronic properties. researchgate.net The optimized geometry reveals bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. aip.org Furthermore, DFT calculates the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.net A smaller gap generally implies that the molecule can be excited by lower-energy light, shifting its absorption to longer wavelengths.

Studies on D-π-A (donor-π-acceptor) conjugated organic dyes, a class to which Disperse Red 135 belongs, have demonstrated that functionals like B3LYP and CAM-B3LYP perform well in estimating molecular structures. researchgate.net These calculations provide a theoretical foundation for understanding the structure-property relationships that govern the dye's color and performance. researchgate.net

| Electrostatic Potential | Maps the charge distribution on the molecular surface. | Identifies electron-rich and electron-poor regions for interactions. |

This table is a generalized representation based on typical DFT studies of azo dyes. Specific values for this compound require dedicated calculations.

To understand the color of a dye, one must investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common extension of DFT for this purpose. researchgate.netresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of these absorptions. researchgate.netcore.ac.uk The combination of these two outputs allows for the theoretical simulation of a molecule's UV-Visible absorption spectrum. researchgate.net

For push-pull azo dyes like Disperse Red 1, which shares structural similarities with this compound, TD-DFT calculations have been used to analyze the nature of electronic transitions. nih.gov The primary visible absorption band in these dyes is typically due to a π→π* transition, which involves the promotion of an electron from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO). researchgate.net This transition is characterized by a significant transfer of charge from the electron-donating part of the molecule to the electron-accepting part.

Different DFT functionals can yield varying accuracy in predicting absorption maxima (λ_max). researchgate.net Studies comparing functionals have found that long-range corrected functionals like CAM-B3LYP or ωB97XD often provide results in better agreement with experimental spectra for D-π-A systems compared to standard hybrid functionals like B3LYP. researchgate.netresearchgate.net The accuracy of TD-DFT allows researchers to assign specific absorption bands to particular electronic transitions and to understand how chemical modifications would affect the color of the dye. researchgate.net

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λ_max) for a Model Azo Dye (Disperse Red 1)

| Functional | Basis Set | Calculated λ_max (nm) | Experimental λ_max (nm) | Error (nm) |

|---|---|---|---|---|

| ωB97XD | 6-31G(d,p) | ~458 | ~490 | ~32 |

| B3LYP | 6-31G(d,p) | - | ~490 | - |

Data adapted from a comparative study on Disperse Red 1. researchgate.netresearchgate.net The specific values demonstrate the typical performance of different functionals.

Density Functional Theory (DFT) for Ground State Properties and Molecular Structure

Prediction of Spectroscopic Parameters and Optical Properties

Computational methods are essential for predicting and interpreting the spectroscopic and optical properties of dyes. researchgate.net This predictive capability accelerates the design of new dyes with tailored characteristics.

As discussed in section 4.1.2, TD-DFT is the primary tool for predicting UV-Visible absorption spectra, which define the color of the dye. researchgate.net Beyond just the absorption maximum, these calculations can predict the entire shape of the absorption band and identify contributions from different electronic transitions. researchgate.netresearchgate.net

Furthermore, computational chemistry can predict other optical properties relevant to advanced applications. For instance, calculations can determine the change in dipole moment and polarizability upon electronic excitation. researchgate.net These parameters are related to a material's nonlinear optical (NLO) properties, which are important for applications in photonics and optoelectronics. researchgate.netresearchgate.net Azo dyes like Disperse Red 1 have been studied for their NLO properties, which arise from the significant charge redistribution that occurs when they absorb light. researchgate.net Theoretical calculations can screen potential dye candidates for high NLO response, guiding synthetic efforts toward materials for next-generation optical devices. researchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Disperse Red 1 |

| 4-Nitrobenzenamine |

| 3-Benzamido-N,N-bis(acetoxyethyl)aniline |

| Polyethylene terephthalate (B1205515) (PET) |

Refractive Index and Polarizability Simulations

The optical properties of disperse dyes are fundamentally linked to their molecular polarizability and refractive index. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in simulating these properties.

Studies on D-π-A (Donor-π-Acceptor) conjugated organic dye molecules, such as Disperse Red 1 (DR1) and Disperse Red 73 (DR73), which share structural similarities with this compound, provide a framework for understanding these characteristics. Research has shown that long-range corrected functionals like CAM-B3LYP, LC-ωPBE, and ωB97XD, combined with basis sets like 6-31G(d,p), are effective for these simulations. researchgate.net The vertical excitation energies and transition dipole moments for numerous excited states are calculated using TD-DFT, which are then used to determine the frequency-dependent polarizability via the Sum-Over-States (SOS) formalism. researchgate.net

A significant finding is that for disperse dyes like DR1 and DR73, a large polarizability response is observed compared to the parent azobenzene (B91143) structure. researchgate.netresearchgate.net This enhanced response is attributed to the charge transfer between the donor and acceptor groups within the molecule. researchgate.net The simulations indicate that the αxx component of the polarizability tensor is dominant in these disperse dyes, which contrasts with azobenzene, where the αzz component is dominant. researchgate.net The refractive index, an essential parameter for optical applications, can be calculated from the simulated polarizability. researchgate.net These computational approaches allow for the systematic investigation of how substituent groups affect the electronic and optical properties of the dye molecules. researchgate.net

Table 1: Comparison of DFT Functionals for Modeling Disperse Dyes This table is interactive. Click on the headers to sort the data.

| Functional | Basis Set | Application | Key Finding | Reference |

|---|---|---|---|---|

| CAM-B3LYP | 6-31G(d,p) | UV-Visible Spectra Modeling | Provides the least error compared to experimental results for disperse dyes. | researchgate.net |

| B3LYP | 6-31G(d,p) | Molecular Structure Estimation | Performs well in estimating molecular geometries. | researchgate.net |

| ωB97XD | 6-31G(d,p) | Wavelength Prediction (DR1) | Predicts peak absorbance wavelengths closest to experimental values for DR1. | researchgate.net |

| PM3 / AM1 | Not specified | Geometry Optimization | Show good correlation with X-ray crystal structures for disperse dyes. | researchgate.net |

Optically Induced Dichroism and Birefringence Phenomena

Azo dye-containing polymers are known for exhibiting optically induced dichroism (the differential absorption of light of different polarizations) and birefringence (the dependence of refractive index on polarization). optica.orgacs.org These phenomena are central to applications in optical data storage and dynamic holography. optica.org

The underlying mechanism involves the trans-cis photo-isomerization of the azo chromophores. When irradiated with linearly polarized light, the dye molecules that absorb the light undergo a conformational change from the stable trans state to the cis state. optica.orgacs.org During the subsequent thermal relaxation back to the trans form, the molecules tend to reorient themselves. Repetitive cycles of this excitation and relaxation process lead to a statistical alignment of the molecules perpendicular to the polarization direction of the incident light, resulting in significant optical anisotropy. optica.org

Computational and experimental studies on Disperse Red 1 (DR1) doped in a poly-methyl methacrylate (B99206) (PMMA) polymer matrix have helped to deconstruct this process. The observed anisotropy is a combination of two main effects:

Angular Hole Burning (AHB): This is a rapid process resulting from the selective photo-isomerization of molecules aligned with the pump polarization. optica.org

Molecular Reorientation (MRO): This is a slower process where the molecules physically reorient during the cis-to-trans relaxation, leading to a more stable and cumulative anisotropic effect. optica.org

The extent of induced birefringence and dichroism is influenced by the rigidity of the polymer matrix and the concentration of the dye. optica.orgacs.org More rigid matrices can inhibit the molecular reorientation, thereby reducing or even preventing the induction of anisotropy. acs.org

Mechanistic Elucidation of Chemical Transformations

Understanding the mechanisms of chemical transformations, particularly degradation, is vital for assessing the environmental fate of dyes and developing effective remediation technologies.

Computational Studies on Degradation Pathways

Computational modeling, primarily using DFT, has been employed to investigate the degradation pathways of azo dyes. dntb.gov.uaacs.org A common degradation method is through advanced oxidation processes (AOPs), which involve highly reactive species like the hydroxyl radical (•OH).

For azo dyes, two primary degradation pathways are often proposed: one involving the cleavage of the C–N bond and another involving the cleavage of the N=N azo bond. acs.org Computational studies help to determine which pathway is more energetically favorable by calculating the potential energy surfaces (PES) for each proposed mechanism. acs.org

A detailed computational study on the hydroxyl radical-initiated degradation of Disperse Red 73, a related azo dye, provides a clear example of this approach. dntb.gov.ua The research models the reaction pathways, including the initial addition of the •OH radical to the dye molecule and the subsequent bond cleavages. By calculating the energies of reactants, transition states, and products, the most likely degradation mechanism can be identified. acs.org Such studies have shown that for many azo dyes, the oxidative degradation proceeds via the cleavage of the N=N bond after the addition of a hydroxyl radical to the chromophore. acs.org The effect of the solvent, a crucial factor in real-world degradation, can be incorporated into these models using methods like the self-consistent reaction field (SCRF) theory. acs.org

Reaction Kinetics and Energy Barrier Calculations

Reaction kinetics and the associated energy barriers (activation energies) govern the speed at which chemical transformations occur. Both experimental and computational methods are used to quantify these parameters for dye degradation and other reactions.

Experimentally, the kinetics of dye decolorization can be studied using models like the Behnajady–Modirshahla–Ghanbary (BMG) kinetic model. This model can determine the initial reaction rates from experimental data. mdpi.com By conducting these experiments at different temperatures, the activation energy (Ea) can be calculated using the Arrhenius equation, providing insight into the energy barrier of the reaction. mdpi.com For instance, studies on the dyeing of polyester (B1180765) fibers with disperse dyes have evaluated the effect of temperature on the dyeing rate constant and calculated the activation energies of diffusion. researchgate.netupc.edu

Computationally, highly accurate energy barriers can be calculated for specific reaction steps. faccts.de This typically involves:

Locating the transition state (TS) structure for the reaction, which represents the highest point on the minimum energy path between reactants and products. Methods like the Nudged Elastic Band (NEB-TS) are useful for this, especially for complex reactions. faccts.de

Calculating the electronic energies of the reactants and the transition state using high-level ab initio methods. While DFT is excellent for geometry optimization, more accurate correlated methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are often used for single-point energy calculations to refine the energy barrier. faccts.de

Applying corrections for factors such as zero-point vibrational energy, thermal contributions, and solvation effects to convert the electronic energy barrier into a Gibbs free energy of activation (ΔG‡), which is more directly comparable to experimental reaction rates. faccts.de

These computational approaches allow for a detailed investigation of how factors like substituents or solvent affect the reaction rates by altering the energy barriers. faccts.de

Environmental Remediation and Degradation Research on Disperse Red 135

Adsorption Technologies for Removal from Aqueous Systems

Adsorption has been widely investigated as a cost-effective and efficient method for removing Disperse Red 135 from water. This involves the use of various adsorbent materials to bind the dye molecules.

Development and Characterization of Novel Adsorbents

A variety of materials have been explored for their potential to adsorb this compound. These include modified montmorillonite (B579905) nanoclay, activated carbon, and various agricultural wastes.

Modified Montmorillonite Nanoclay: Studies have demonstrated the effectiveness of modified montmorillonite as an adsorbent for this compound. researchgate.netkiche.or.krbuu.ac.thingentaconnect.comsci-hub.se Modification of the nanoclay enhances its adsorption capacity. researchgate.netkiche.or.kr This adsorbent has shown potential for removing disperse dyes even from highly concentrated solutions. researchgate.net

Activated Carbon: Activated carbon is a commonly used adsorbent for dye removal due to its high surface area and porous structure. rshanthini.commdpi.com Powdered activated carbon (PAC) derived from sources like sawdust has been investigated for its ability to remove disperse dyes. rshanthini.com The efficiency of PAC is influenced by its particle size, with smaller particles generally showing higher removal efficiency. rshanthini.com However, one study noted that granular activated carbon (GAC) was not effective in removing a disperse red dye, suggesting that the colloidal nature of the dye might lead to pore plugging. bioline.org.br

Agricultural Wastes: The use of low-cost adsorbents derived from agricultural by-products is a growing area of research. mdpi.comrsc.orgscribd.com These materials are renewable, readily available, and can be effective in dye removal. rsc.orgscribd.com Examples of agricultural wastes that have been studied for dye adsorption include peanut hulls, coir pith, and rice husks. mdpi.com

Adsorption Equilibrium Modeling (Langmuir, Freundlich, BET Isotherms)

To understand the interaction between this compound and the adsorbent surface, various isotherm models are employed. These models provide insights into the adsorption mechanism and the maximum adsorption capacity.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface. nih.gov It has been applied to study the adsorption of disperse dyes, with some studies finding it to be a good fit for their experimental data. kiche.or.krbioline.org.br

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface. nih.gov Several studies on the adsorption of this compound have found that the Freundlich model provides the best fit for the experimental data, indicating a heterogeneous surface and multilayer adsorption. researchgate.netingentaconnect.com

BET Isotherm: The Brunauer-Emmett-Teller (BET) model describes multilayer adsorption and is often used to determine the specific surface area of materials. dergipark.org.tr In one study on the adsorption of a disperse red dye onto powdered activated carbon, the BET isotherm provided a significantly better fit to the data than the Langmuir and Freundlich models. rshanthini.com

Interactive Table: Adsorption Isotherm Model Parameters for Disperse Dyes

| Adsorbent | Dye | Best Fit Isotherm | q_max (mg/g) | R² | Reference |

| Modified Montmorillonite | This compound | Freundlich | - | - | researchgate.net |

| Powdered Activated Carbon | Disperse Red 60 | BET | - | > Freundlich | rshanthini.com |

| Granular Activated Carbon | Reactive Red | Langmuir | - | - | bioline.org.br |

| Granular Activated Carbon | Acidic Red | Freundlich | - | - | bioline.org.br |

| Granular Activated Carbon | Direct Red | BET | - | - | bioline.org.br |

Note: 'q_max' is the maximum adsorption capacity. A hyphen (-) indicates that the specific value was not provided in the source.

Adsorption Kinetics and Rate-Limiting Step Analysis

The study of adsorption kinetics is crucial for understanding the rate of dye removal and the factors that control it. Common models used include the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.

Pseudo-First-Order and Pseudo-Second-Order Models: The pseudo-second-order kinetic model has been widely found to provide the best correlation for the adsorption of disperse dyes, including this compound, onto various adsorbents. researchgate.netresearchgate.netijcce.ac.irbibliotekanauki.pl This suggests that the adsorption process is likely controlled by chemisorption. mdpi.com Some research indicates that the adsorption process may follow pseudo-first-order kinetics at high initial solute concentrations and pseudo-second-order kinetics at lower initial concentrations. researchgate.net

Intraparticle Diffusion Model: This model is used to identify the rate-limiting step of the adsorption process. kiche.or.kr The adsorption of disperse dyes often involves multiple steps, and intraparticle diffusion can be a controlling factor. kiche.or.kr

Thermodynamic Parameters of Adsorption Processes

Thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated to determine the spontaneity and nature of the adsorption process.

Studies on the adsorption of similar dyes have shown that the process is often spontaneous and can be either exothermic or endothermic. mdpi.comtandfonline.comscispace.com A negative ΔG° indicates a spontaneous process. tandfonline.com The value of ΔH° can indicate whether the process is physical or chemical in nature, with values for chemisorption typically being higher than for physisorption. mdpi.comscispace.com For instance, enthalpy changes around 52-56 kJ/mol have been suggested to be indicative of chemisorption. mdpi.com

Bioremediation Approaches for this compound Degradation

Bioremediation offers an environmentally friendly alternative for the treatment of dye-contaminated wastewater. This approach utilizes microorganisms to break down complex dye molecules.

Bacterial Degradation Mechanisms and Consortia Development

Bacteria have shown significant potential for degrading azo dyes like this compound. ijcmas.com The degradation process often involves the cleavage of the azo bond, which is a key step in decolorization.

Bacterial Degradation Mechanisms: The degradation of azo dyes by bacteria can occur under both aerobic and anaerobic conditions. ijcmas.com Anaerobic conditions are often required for the initial reductive cleavage of the azo bond by enzymes like azoreductase. ijcmas.commdpi.com The resulting aromatic amines can then be further mineralized under aerobic conditions. ijcmas.com Enzymes such as laccases, peroxidases, and NADH-DCIP reductase play a crucial role in the degradation process. mdpi.comjmbfs.org

Bacterial Consortia: Mixed microbial populations, or consortia, often exhibit enhanced degradation capabilities compared to single strains. mdpi.comtandfonline.com This is due to the synergistic metabolic activities of different bacterial species. mdpi.comgjesm.net A consortium can more effectively decolorize and mineralize complex dyes by targeting different parts of the dye molecule or utilizing metabolites produced by other members of the consortium. mdpi.com For example, a consortium containing Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, and Citrobacter freundii has been shown to effectively degrade a disperse red dye. hspublishing.orglifesciencesite.com The efficiency of degradation can be influenced by factors such as glucose concentration and alternating anaerobic-aerobic conditions. hspublishing.orglifesciencesite.com Studies have demonstrated that bacterial consortia can achieve high decolorization rates, sometimes exceeding 95%. jmbfs.orgtandfonline.com

Interactive Table: Bacterial Consortia for Azo Dye Degradation

| Bacterial Species in Consortium | Target Dye | Decolorization Efficiency | Key Findings | Reference |

| Pseudomonas aeruginosa, Lysinibacillus sphaericus, Pseudomonas chengduensis, Citrobacter freundii | Disperse Red | 98.47% | Degradation is dependent on glucose levels and alternating anaerobic-aerobic conditions. | hspublishing.orglifesciencesite.com |

| Aspergillus ochraceus NCIM-1146 and Pseudomonas sp. SUK1 | Rubine GFL | >95% | Enhanced activity of laccase, veratryl alcohol oxidase, azo reductase, and NADH-DCIP reductase. | jmbfs.org |

| Pseudomonas rettgeri strain HSL1 and Pseudomonas species SUK1 | Direct red 81, Disperse red 78, Reactive orange 1, Reactive black 5 | - | Degradation leads to intermediate aromatic amines which are further metabolized. | tandfonline.com |

Fungal and Algal Mediated Decolorization and Degradation

The use of microorganisms such as fungi and algae for the bioremediation of water contaminated with azo dyes is a significant area of research. These organisms can decolorize and break down the complex structures of dyes like this compound through various metabolic processes.

Fungi, particularly white-rot fungi, are recognized for their potent ability to degrade synthetic dyes. jabonline.in This capability is largely due to their production of powerful, non-specific extracellular enzymes. envirobiotechjournals.com Research has shown that the white-rot fungus Pleurotus ostreatus can decolorize a solution of Disperse Red dye with an efficiency of 73.13%. mdpi.com In a study focused on a similar dye, dispersed red S3B, P. ostreatus initially achieved a degradation of 75.25%, which was later improved to 93.1% after optimizing process parameters. xisdxjxsu.asia

Microbial consortia, which involve the synergistic action of multiple microorganisms, have also proven highly effective. A consortium composed of the fungus Aspergillus sp. XJ-2 and the microalgae Chlorella sorokiniana XJK was used to treat Disperse Red 3B, a related anthraquinone (B42736) dye. rsc.org Under optimized conditions, this co-culture system achieved a decolorization rate of 98.09%. rsc.org The consortium demonstrated greater potential for removing color and other water pollutants compared to the individual microbial systems. rsc.org The degradation of the dye into smaller, low-toxicity compounds was confirmed, indicating that biodegradation was the primary mechanism for color removal. rsc.org

Table 1: Fungal and Algal Degradation of Disperse Red Dyes

| Microorganism(s) | Dye | Achieved Decolorization/Degradation | Reference |

|---|---|---|---|

| Aspergillus sp. XJ-2 and Chlorella sorokiniana XJK (Consortium) | Disperse Red 3B | 98.09% | rsc.org |

| Pleurotus ostreatus | Dispersed Red S3B | 93.1% (Optimized) | xisdxjxsu.asia |

| Pleurotus ostreatus | Disperse Red | 73.13% | mdpi.com |

Enzymatic Activities in Biodegradation Processes (e.g., azo-reductases, lignin (B12514952) peroxidase, manganese peroxidase)

The microbial degradation of azo dyes is fundamentally an enzymatic process. ijcmas.com Microorganisms secrete a variety of oxidoreductive enzymes that catalyze the breakdown of the dye's chromophore, leading to decolorization and degradation. tandfonline.com Key enzymes involved in this process include azo-reductases, lignin peroxidase (LiP), and manganese peroxidase (MnP). envirobiotechjournals.com

Azo-reductases initiate the degradation by cleaving the azo bond (–N=N–), which is responsible for the dye's color. nih.gov This initial step breaks the molecule into smaller aromatic amines, which can then be further degraded by other enzymes. scispace.com

Ligninolytic enzymes, such as LiP and MnP, are produced primarily by white-rot fungi and have a broad substrate specificity, allowing them to oxidize a wide range of complex aromatic compounds, including dyes. ijcmas.comscispace.com Research on the degradation of Disperse Red 3B by the Aspergillus and Chlorella consortium directly measured the activity of these enzymes. rsc.org The study reported lignin peroxidase and manganese peroxidase activities reaching 86.7 U L⁻¹ and 122.5 U L⁻¹, respectively, confirming their role in the dye's breakdown. rsc.org Similarly, a study on the biodegradation of dispersed red S3B by P. ostreatus confirmed the active role of lignin peroxidase, with an observed activity of 89.33 IU/mL/min. xisdxjxsu.asia

Table 2: Reported Enzyme Activity in Disperse Red Dye Degradation

| Enzyme | Microorganism(s) | Dye | Reported Activity | Reference |

|---|---|---|---|---|

| Manganese Peroxidase (MnP) | Aspergillus sp. XJ-2 and Chlorella sorokiniana XJK | Disperse Red 3B | 122.5 U L⁻¹ | rsc.org |

| Lignin Peroxidase (LiP) | Pleurotus ostreatus | Dispersed Red S3B | 89.33 IU/mL/min | xisdxjxsu.asia |

| Lignin Peroxidase (LiP) | Aspergillus sp. XJ-2 and Chlorella sorokiniana XJK | Disperse Red 3B | 86.7 U L⁻¹ | rsc.org |

Optimization of Bioremediation Parameters (e.g., pH, temperature, nutrient availability)

The efficiency of microbial dye degradation is highly dependent on environmental and nutritional conditions. jmbfs.orgfrontiersin.org Optimizing parameters such as pH, temperature, and the availability of nutrients is crucial for maximizing the growth of the microorganisms and their enzymatic activity. researchgate.net

The biodegradation of disperse dyes by Pleurotus ostreatus was significantly enhanced through optimization. xisdxjxsu.asia By adjusting growth and nutritional parameters, the degradation of dispersed red S3B was increased from an initial 75.25% to 93.1%. xisdxjxsu.asia Further investigation into the lignin peroxidase enzyme from this fungus revealed optimal activity at a pH of 4.5 and a temperature of 30°C. xisdxjxsu.asia

General studies on bioremediation support the importance of these factors. For instance, the degradation of other dyes by bacterial strains has been optimized at a neutral pH of 7.0 and a temperature of 32°C, with the addition of yeast extract as a supplementary nutrient source significantly improving performance. researchgate.net The optimal pH for dye removal by many bacteria often falls within the range of 6.0 to 10.0. jmbfs.org These findings underscore that tailoring the environmental conditions to the specific microorganisms being used is a prerequisite for developing effective bioremediation strategies. frontiersin.org

Table 3: Effect of Optimization on Disperse Dye Biodegradation

| Microorganism | Dye | Condition | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Pleurotus ostreatus | Dispersed Red S3B | Initial | 75.25% | xisdxjxsu.asia |

| Optimized | 93.1% | |||

| Lignin Peroxidase (from P. ostreatus) | Azure B (Substrate) | Optimized Parameters | pH 4.5, Temp 30°C | xisdxjxsu.asia |

Advanced Oxidation Processes (AOPs) for this compound Treatment

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to eliminate persistent organic pollutants from water. ijcce.ac.irresearchgate.net These processes are characterized by the in-situ generation of highly reactive and powerful oxidizing species, most notably the hydroxyl radical (•OH). ijcce.ac.iroapen.org These radicals can non-selectively attack and decompose complex organic molecules like this compound, ideally leading to their complete mineralization into harmless products such as carbon dioxide and water. sci-hub.se

Photocatalytic Degradation using Semiconductor Catalysts (e.g., TiO2)

Heterogeneous photocatalysis is a prominent AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), and a light source (typically UV) to generate oxidizing radicals. brazilianjournals.com.br When the TiO₂ catalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. nih.gov These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the dye molecules adsorbed on the catalyst's surface. nih.gov

While TiO₂ is a widely used photocatalyst, its practical application has limitations, including a relatively large bandgap that requires UV light for activation and a fast recombination rate of the photogenerated electron-hole pairs, which reduces its quantum efficiency. nih.gov To overcome these issues, research has focused on modifying the catalyst. One such approach involves the fabrication of TiO₂ nanotubes on a titanium carrier (Ti/TiO₂). researchgate.net A study on the photoelectrocatalytic degradation of several azo dyes, including the structurally similar Disperse Red 13, demonstrated the effectiveness of this method. researchgate.net Using the Ti/TiO₂ nanotube photoelectrode, researchers achieved a reduction in total organic carbon (TOC) of over 87%, indicating significant mineralization of the dye. researchgate.net

Influence of pH, Catalyst Loading, and Initial Dye Concentration

Influence of pH: The pH of the solution affects both the surface charge of the TiO₂ catalyst and the speciation of the dye molecule. The point of zero charge for TiO₂ is around pH 6.5. mdpi.com At a pH below this point, the catalyst surface becomes positively charged, which enhances the adsorption of anionic dye molecules. Conversely, at a higher pH, the surface is negative. For the related Disperse Red 73, degradation was highest (90%) at an acidic pH of 4 and lowest (61%) at an alkaline pH of 10. mdpi.com

Influence of Catalyst Loading: Increasing the amount of photocatalyst generally increases the rate of degradation because more active sites are available on the catalyst surface to generate hydroxyl radicals. nih.gov However, there is an optimal loading concentration. Beyond this point, adding more catalyst can have a negative effect due to increased turbidity of the solution, which scatters the UV light and prevents it from reaching the catalyst surface, as well as particle aggregation, which reduces the effective surface area. nih.gov For Disperse Red 73, increasing the TiO₂ loading from 1 g·L⁻¹ to 2 g·L⁻¹ improved degradation efficiency. mdpi.com

Influence of Initial Dye Concentration: The rate of photocatalytic degradation tends to decrease as the initial concentration of the dye increases. mdpi.com At higher concentrations, more dye molecules are competing for the limited number of active sites on the catalyst. Furthermore, a high concentration of colored dye can absorb a significant fraction of the incident UV light, preventing it from reaching and activating the catalyst surface, a phenomenon known as the inner filter effect. researchgate.net In studies with Disperse Red 73, degradation efficiency decreased from 87% to 62% when the initial dye concentration was raised from 50 mg·L⁻¹ to 100 mg·L⁻¹. mdpi.com

Table 4: Influence of Parameters on Photocatalytic Degradation of Disperse Red 73 (as a model for Disperse Dyes)

| Parameter | Condition | Degradation Efficiency | Reason | Reference |

|---|---|---|---|---|

| pH | 4 | 90% | Positive catalyst surface enhances dye adsorption. | mdpi.com |

| 10 | 61% | Repulsion between negative surface and dye molecules. | ||

| Catalyst Loading (TiO₂) | 1 g·L⁻¹ | ~75% | Higher loading provides more active sites. | mdpi.com |

| 2 g·L⁻¹ | ~87% | |||

| Initial Dye Concentration | 50 mg·L⁻¹ | 87% | Sufficient active sites and light penetration. | mdpi.com |

| 100 mg·L⁻¹ | 62% | Competition for active sites and light screening. |

Sonophotocatalytic Synergies

Sonophotocatalysis is an advanced oxidation process that combines photocatalysis (UV light and a catalyst) with sonolysis (high-frequency ultrasound) simultaneously. euroasiajournal.org This combination often results in a synergistic effect, where the degradation rate is significantly higher than the sum of the rates of the individual processes. researchgate.net

The synergy arises from several physical and chemical phenomena induced by the ultrasound waves. euroasiajournal.org

Enhanced Mass Transfer: The acoustic waves improve the transfer of dye molecules from the bulk solution to the surface of the photocatalyst. researchgate.net

Catalyst Deagglomeration: Ultrasound helps to break apart catalyst particle agglomerates, increasing the total active surface area available for the reaction. researchgate.net

Acoustic Cavitation: The primary effect of sonolysis is acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. This collapse creates localized "hot spots" with extremely high temperatures and pressures, which can pyrolytically decompose dye molecules and also generate additional hydroxyl radicals from the thermal dissociation of water molecules. researchgate.net

A comparative study on a mixture of textile dyes demonstrated this synergy clearly. researchgate.net After 80 minutes of treatment, the degradation efficiencies were approximately 19% for sonolysis alone, 68% for photocatalysis alone, and 82% for the combined sonophotocatalytic process, highlighting the enhanced performance of the hybrid system. researchgate.net

Ozonation and Combined Ozonation Processes

Ozonation is an advanced oxidation process (AOP) recognized for its effectiveness in treating textile wastewater containing recalcitrant dyes like this compound. The process relies on the strong oxidizing potential of ozone (O₃) to break down complex organic molecules. The degradation can occur through two primary mechanisms: a direct reaction with molecular ozone, which is more selective and prevalent at low pH, and an indirect reaction mediated by highly reactive hydroxyl radicals (•OH). mdpi.com The indirect pathway becomes dominant at higher pH values, where ozone's instability in water increases, leading to the generation of these powerful, non-selective radicals. mdpi.com

Research has demonstrated the high efficacy of ozonation for the decolorization of this compound. In one study, 99.9% decolorization was achieved. researchgate.net The time required for complete color removal is dependent on the initial dye concentration. For instance, complete decolorization was accomplished in 48, 55, and 67 minutes for initial dye concentrations of 500, 1000, and 1500 mg/L, respectively. researchgate.net

While decolorization is rapid, the mineralization of the dye, measured by Chemical Oxygen Demand (COD) removal, is a slower process and is also influenced by the initial dye concentration. The COD removal efficiency tends to decrease as the initial dye concentration increases. For this compound, after extended reaction times, COD removal percentages were 66.66%, 61%, and 56.64% for initial concentrations of 500, 1000, and 1500 mg/L, respectively. researchgate.net

Combined ozonation processes, such as the O₃/H₂O₂ system, can enhance degradation rates. The addition of hydrogen peroxide (H₂O₂) promotes the formation of hydroxyl radicals, accelerating the decomposition of organic pollutants. researchgate.netut.ac.ir These combined treatments can lead to higher degradation efficiency compared to ozonation alone. ut.ac.ir

Table 1: Effect of Initial Concentration on Ozonation of this compound

| Initial Dye Concentration (mg/L) | Time for Complete Decolorization (min) | COD Removal (%) | Reaction Time for COD Removal (min) |

|---|---|---|---|

| 500 | 48 | 66.66 | 60 |

| 1000 | 55 | 61.00 | 65 |

| 1500 | 67 | 56.64 | 87 |

Data sourced from Sharma et al., 2013. researchgate.net

Fenton and Electro-Fenton Oxidation Processes

The Fenton process is another powerful AOP that utilizes hydroxyl radicals to degrade organic pollutants. The classic Fenton reaction involves hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) as a catalyst, typically in an acidic medium (pH ~3), to generate •OH radicals. nih.gov This process has proven effective for the degradation of various azo dyes. researchgate.net

The electro-Fenton (EF) process is an advanced electrochemical variant that offers several advantages. In the EF process, the key reagents are generated in-situ: H₂O₂ is produced via the two-electron reduction of oxygen at the cathode, and Fe²⁺ is continuously regenerated from Fe³⁺ at the cathode surface. nih.govresearchgate.net This in-situ generation enhances the process's efficiency and reduces the need for chemical transport and storage. researchgate.net The continuous supply of Fe²⁺ ensures a sustained production of hydroxyl radicals, leading to high degradation rates for synthetic dyes. nih.gov

Studies on various azo dyes have shown that the electro-Fenton process can achieve complete decolorization and significant mineralization. researchgate.netresearchgate.net The efficiency of the EF process is influenced by parameters such as current density, catalyst concentration, and pH. nih.govphyschemres.org For example, in the treatment of other azo dyes, complete color removal and mineralization of approximately 97% have been reported. researchgate.net While specific kinetic data for this compound is limited, the general applicability of the electro-Fenton process for azo dye degradation suggests it is a viable treatment technology. researchgate.netnih.gov

Mechanistic Investigations of Radical-Initiated Degradation

The degradation of this compound in AOPs like ozonation and Fenton processes is primarily initiated by highly reactive radicals, most notably the hydroxyl radical (•OH). nih.govohsu.edu These radicals are powerful, non-selective oxidizing agents that can attack the dye molecule at multiple sites. ohsu.edu

The degradation mechanism generally involves the following steps:

Generation of Radicals : In Fenton and electro-Fenton processes, •OH is formed from the reaction between H₂O₂ and Fe²⁺. nih.gov In ozonation, •OH is formed from the decomposition of ozone, a process favored at alkaline pH. mdpi.com

Attack on the Chromophore : The hydroxyl radicals attack the dye's chromophore, which is responsible for its color. The primary target is often the azo bond (–N=N–), a characteristic feature of azo dyes. ohsu.edu

Azo Bond Cleavage : The oxidation of the azo bond leads to its cleavage, breaking the molecule into smaller aromatic fragments, such as aromatic amines. ohsu.eduijcmas.com This step results in the rapid decolorization of the wastewater. researchgate.net